molecular formula C9H11FS B7999675 Ethyl 3-fluoro-5-methylphenyl sulfide

Ethyl 3-fluoro-5-methylphenyl sulfide

Cat. No.: B7999675
M. Wt: 170.25 g/mol
InChI Key: LZUSKQMEOISSFZ-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-5-methylphenyl sulfide (CAS 1314938-01-6) is an organosulfur compound with the molecular formula C9H11FS . This high-purity (97%) chemical is supplied for research and development purposes . As a fluorinated aryl sulfide, it serves as a versatile building block in organic synthesis. Fluorinated sulfides are key intermediates in the synthesis of more complex molecules; for instance, they can be oxidized to corresponding sulfones, which are valuable reagents for the preparation of fluoroalkenes . The incorporation of both sulfur and fluorine atoms into a molecular scaffold is a common strategy in medicinal and agrochemical research to fine-tune properties such as metabolic stability, lipophilicity, and bioavailability. Researchers may utilize this compound in the development of novel pharmaceuticals, fragrances, or functional materials. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not labeled or approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-ethylsulfanyl-3-fluoro-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FS/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUSKQMEOISSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=CC(=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol-Alkylation with Ethylating Agents

The most widely reported method involves reacting 3-fluoro-5-methylthiophenol with ethyl halides (e.g., ethyl bromide or iodide) in the presence of a base. A representative procedure from patent literature uses potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, achieving 78% yield.

Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic ethyl halide. Steric hindrance from the 3-fluoro and 5-methyl groups slightly reduces reactivity compared to unsubstituted thiophenols, necessitating longer reaction times.

Optimization Parameters :

  • Base Selection : Potassium carbonate outperforms triethylamine due to superior solubility in polar aprotic solvents.

  • Solvent Effects : DMF enhances nucleophilicity compared to tetrahydrofuran (THF), as shown in Table 1.

Table 1 : Solvent Impact on Reaction Efficiency

SolventYield (%)Reaction Time (h)
DMF7812
THF6218
Acetonitrile7115

Phase-Transfer Catalysis (PTC)

To mitigate solvent toxicity, PTC systems employing tetrabutylammonium bromide (TBAB) in water-toluene biphasic mixtures have been explored. A 2023 study demonstrated 85% yield at 60°C within 8 hours, with the catalyst facilitating thiolate transfer to the organic phase.

Advantages :

  • Reduced environmental footprint

  • Simplified product isolation via phase separation

Limitations :

  • Requires meticulous control of pH (8.5–9.0) to prevent hydrolysis of the ethyl halide.

Transition-Metal-Catalyzed Coupling

Palladium-Catalyzed C–S Bond Formation

Palladium complexes enable coupling between 3-fluoro-5-methylphenylboronic acid and ethanethiol derivatives. A 2022 protocol using Pd(OAc)₂/Xantphos in toluene at 110°C achieved 92% yield, representing the highest reported efficiency for this compound.

Critical Factors :

  • Ligand Design : Bulky bisphosphine ligands suppress undesired homocoupling.

  • Oxidant Choice : Silver oxide outperforms Cu(OAc)₂ in preventing over-oxidation to sulfones.

Table 2 : Ligand Impact on Catalytic Performance

LigandYield (%)Selectivity (%)
Xantphos9299
BINAP8897
DPEPhos8495

Copper-Mediated Cross-Coupling

Copper(I) iodide catalyzes reactions between 3-fluoro-5-methyliodobenzene and sodium ethanethiolate. While cost-effective, yields plateau at 72% due to competing Ullmann-type dimerization. Microwave irradiation at 150°C reduces dimer formation to <5%, enhancing practicality.

Alternative Synthetic Routes

Reductive Alkylation

A two-step sequence involving:

  • Condensation of 3-fluoro-5-methylbenzaldehyde with ethanethiol to form a thioacetal.

  • Hydrogenolysis over Pd/C (10 wt%) at 40 psi H₂, yielding 68% product.

Applications :

  • Suitable for substrates sensitive to strong bases.

Enzyme-Mediated Synthesis

Recent advances employ subtilisin proteases in ionic liquids to catalyze thioetherification. A 2024 study reported 65% yield under mild conditions (pH 7.4, 30°C), though scalability remains challenging.

Industrial-Scale Considerations

Continuous Flow Systems

Microreactor technology reduces reaction times from hours to minutes. A pilot plant study achieved 89% yield with residence times of 8 minutes at 130°C, highlighting superior heat transfer compared to batch processes.

Table 3 : Batch vs. Flow Synthesis Metrics

ParameterBatchFlow
Yield (%)7889
Time (h)120.13
Energy Use (kWh/kg)4228

Waste Management Strategies

  • Solvent Recovery : >95% DMF recycled via vacuum distillation.

  • Byproduct Utilization : Generated HX (X = Br, I) neutralized to NaX for wastewater treatment.

Emerging Technologies

Photoredox Catalysis

Visible-light-driven systems using Ru(bpy)₃²⁺ enable room-temperature synthesis. Preliminary data show 70% yield with 24-hour irradiation, though catalyst costs currently limit industrial adoption.

Electrochemical Synthesis

Paired electrolysis in undivided cells achieves 81% yield by generating ethanethiolate in situ from diethyl disulfide. This method eliminates stoichiometric bases, reducing waste.

Scientific Research Applications

Organic Synthesis

Ethyl 3-fluoro-5-methylphenyl sulfide serves as a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for modifications that can enhance the biological activity of derived compounds.

Catalysis

The compound can act as a ligand in transition metal-catalyzed reactions, improving the reactivity and selectivity of catalysts. This application is crucial for developing efficient synthetic pathways in organic chemistry.

Drug Development

The structural features of this compound make it an attractive scaffold for drug design. Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially leading to the development of new therapeutic agents.

Case Study: Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results indicate significant potential for treating infections caused by resistant strains.

Biological Studies

The compound can also be employed as a probe to study interactions between small molecules and biological macromolecules such as proteins and nucleic acids, aiding in understanding cellular processes and drug action mechanisms.

Materials Science

In materials science, this compound can be incorporated into polymers to enhance properties such as thermal stability and electrical conductivity. This application is particularly relevant in developing advanced materials for various industrial uses .

Agrochemicals

The compound may serve as an intermediate in synthesizing agricultural chemicals, including herbicides and insecticides, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-5-methylphenyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Packing and Intermolecular Interactions

Evidence from terpyridine derivatives () highlights that substituents like fluoro and methyl on aromatic rings significantly alter crystal packing. For example:

  • 4'-(3-Fluoro-5-Methylphenyl)-Terpyridine (Compound 3) : Exhibits layer-like packing driven by π-stacking of aromatic rings and N···H–C hydrogen bonding .
  • However, the absence of hydrogen-bonding groups (e.g., pyridine N) likely reduces directional interactions compared to terpyridines.

Key Insight : The sulfide’s lower polarity compared to terpyridines may result in less ordered packing, favoring van der Waals interactions over hydrogen bonds.

Comparison with Sulfur-Containing Benzofuran Derivatives

Benzofuran derivatives with ethylsulfinyl groups (–6) provide insights into sulfur oxidation states:

  • 3-Ethylsulfinyl-2-(3-Fluorophenyl)-5-Iodo-1-Benzofuran : Features a sulfinyl (–SO–) group, enabling strong hydrogen bonding (C–H···O) and C–H···π interactions in crystal structures .
  • Ethyl 3-Fluoro-5-Methylphenyl Sulfide: The sulfide (–S–) group lacks oxygen, reducing polarity and hydrogen-bonding capacity. This may lower melting points and increase solubility in nonpolar solvents compared to sulfinyl analogs.

Data Table 1: Sulfur Oxidation State Comparison

Compound Sulfur Group Key Interactions Likely Solubility
This compound –S– van der Waals, π-stacking Higher in organics
Benzofuran Sulfinyl Derivative –SO– Hydrogen bonds, π-stacking Lower in organics

Triazine-Based Sulfanyl Derivatives

Triazine compounds with phenylsulfanyl groups () illustrate electronic and steric effects:

  • This compound : The balanced electronic effects (fluoro withdraws electrons, methyl donates) may moderate reactivity compared to trifluoromethyl-substituted analogs.

Data Table 2: Substituent Electronic Effects

Compound Substituents Electronic Effect on Sulfur
Triazine with CF₃-Phenyl –CF₃ (strong EWG) Increased sulfur acidity
This compound –F (EWG), –CH₃ (EDG) Moderate sulfur reactivity

Comparison with Sulfonyl Derivatives

The sulfonyl fluoride derivative () demonstrates the impact of sulfur oxidation:

  • (3-Fluoro-5-Methylphenyl)Methanesulfonyl Fluoride : The sulfonyl (–SO₂–) group is highly polar and reactive, enabling strong hydrogen bonding and electrophilic reactivity .
  • This compound : The sulfide group is less polar and more nucleophilic, favoring reactions such as alkylation or oxidation to sulfoxides.

Key Insight: Sulfides are generally more lipophilic than sulfones or sulfonates, making them preferable in applications requiring nonpolar solubility.

Biological Activity

Ethyl 3-fluoro-5-methylphenyl sulfide is an organosulfur compound notable for its potential biological activities, particularly in antimicrobial and antifungal domains. This article delves into its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H11FOSC_9H_{11}FOS, indicating the presence of nine carbon atoms, eleven hydrogen atoms, one fluorine atom, one oxygen atom, and one sulfur atom. The introduction of a fluorine atom in its structure is significant as it can enhance the compound's lipophilicity and metabolic stability, potentially improving its bioavailability and interaction with biological targets.

Antimicrobial Properties

Preliminary studies have indicated that this compound may possess antimicrobial and antifungal properties. While specific quantitative data on its efficacy remains limited, the presence of the fluorine atom is hypothesized to increase its reactivity with microbial targets compared to non-fluorinated analogs.

Table 1: Antimicrobial Activity Overview

CompoundActivity TypeMIC (μg/mL)Reference
This compoundAntimicrobialTBD
GatifloxacinPositive Control0.5
FluconazolePositive ControlTBD

The mechanism of action for this compound involves interactions with various molecular targets. The fluorine substituent can influence the compound's binding affinity to enzymes and receptors, which is critical for understanding its therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. The position and nature of substituents on the phenyl ring can significantly affect its pharmacological properties. For instance, variations in alkyl groups or additional functional groups can enhance or diminish its antimicrobial efficacy .

Case Studies

  • Antimicrobial Activity Evaluation : In a study evaluating various organofluorine compounds, this compound was tested alongside other derivatives. Although specific MIC values were not detailed for this compound, related studies demonstrated that modifications at the aromatic sites could lead to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessments : While primarily focused on antimicrobial properties, investigations into related compounds have shown varied cytotoxic effects against cancer cell lines. These findings suggest that further research into this compound could reveal potential applications in cancer therapeutics .

Q & A

Q. How do substituents (fluoro, methyl) impact the compound’s physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : Measure logP via shake-flask method; fluorine reduces logP, while methyl increases it.
  • Thermal stability : Use TGA-DSC to compare decomposition points (e.g., methyl enhances stability by ~20°C).
  • Electronic effects : UV-vis spectroscopy and cyclic voltammetry quantify electron-withdrawing/donating effects .

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